4-Bromo-3-chloro-5-fluorobenzoic acid
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Overview
Description
4-Bromo-3-chloro-5-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2 and a molecular weight of 253.45 g/mol . This compound belongs to the class of benzoic acids and is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. It is commonly used as an intermediate in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3-chloro-5-fluorobenzoic acid typically involves the halogenation of benzoic acid. . This method ensures the selective substitution of hydrogen atoms on the benzene ring with halogen atoms.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar halogenation reactions. The process is optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Electroinduced Dehalogenation: This process uses electrodes like Ag/Cu to catalyze the removal of halogen atoms.
Major Products Formed: The major products formed from these reactions include various substituted benzoic acids and their derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4-Bromo-3-chloro-5-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-fluorobenzoic acid is primarily related to its ability to undergo substitution reactions. The halogen atoms on the benzene ring make it a reactive intermediate, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 3-Bromo-5-fluorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
- 3-Bromo-4-chloro-5-fluorobenzoic acid
Comparison: 4-Bromo-3-chloro-5-fluorobenzoic acid is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different set of chemical behaviors and applications, making it valuable in specialized synthetic processes .
Properties
IUPAC Name |
4-bromo-3-chloro-5-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCXNRXUXORNLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263274-74-3 |
Source
|
Record name | 4-bromo-3-chloro-5-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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